

Application Notes and Protocols: 4-Aminoisoxazole as a Versatile Synthetic Building Block

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Compound of Interest

Compound Name: 4-Aminoisoxazole

Cat. No.: B111107

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **4-aminoisoxazole** as a versatile building block in organic synthesis, with a particular focus on its application in the development of kinase inhibitors for therapeutic purposes. Detailed experimental protocols, quantitative data, and visual diagrams of signaling pathways and experimental workflows are provided to guide researchers in this field.

Introduction

4-Aminoisoxazole is a valuable heterocyclic amine that serves as a key starting material and intermediate in the synthesis of a wide range of biologically active molecules. Its unique structural features, including the presence of a reactive amino group and the isoxazole ring, make it an attractive scaffold for medicinal chemists. The isoxazole moiety is a bioisosteric replacement for other five-membered heterocycles and can participate in various biological interactions, rendering it a privileged structure in drug discovery. This document will explore the synthetic utility of **4-aminoisoxazole** in key chemical transformations and its application in the design and synthesis of potent and selective kinase inhibitors.

Chemical Transformations of 4-Aminoisoxazole

The amino group of **4-aminoisoxazole** allows for a variety of chemical modifications, making it a versatile handle for introducing molecular diversity. Two fundamental transformations are N-acylation and diazotization followed by Sandmeyer reactions.

N-Acylation of 4-Aminoisoxazole

N-acylation is a common strategy to introduce a variety of substituents onto the **4-aminoisoxazole** core, leading to the formation of amides that can serve as key intermediates or as final bioactive compounds.

General Protocol for N-Acylation:

This protocol describes the acylation of **4-aminoisoxazole** with an acyl chloride in the presence of a base.

Materials:

- **4-Aminoisoxazole**
- Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
- Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Pyridine)
- Base (e.g., Triethylamine (TEA), Pyridine, or N,N-Diisopropylethylamine (DIPEA))
- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware
- Magnetic stirrer

Procedure:

- In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve **4-aminoisoxazole** (1.0 eq) in the chosen anhydrous solvent.
- Add the base (1.1 - 1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
- Slowly add the acyl chloride (1.05 - 1.2 eq) dropwise to the stirred solution.

- Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by column chromatography on silica gel or by recrystallization.

Quantitative Data for N-Acylation:

Acyl Chloride	Base	Solvent	Reaction Time (h)	Yield (%)	Reference
Acetyl chloride	Pyridine	Pyridine	2	>90 (estimated)	
Benzoyl chloride	Triethylamine	DCM	4	85-95 (typical)	
Substituted Benzoyl Chlorides	Pyridine	Pyridine	12	75-90 (typical)	

Note: Yields are representative and can vary based on the specific substrate and reaction conditions.

Diazotization and Sandmeyer Reaction of 4-Aminoisoxazole

Diazotization of the amino group of **4-aminoisoxazole** forms a reactive diazonium salt, which can be converted to a variety of functional groups through Sandmeyer or related reactions. This

provides a powerful method for introducing halogens, cyano, hydroxyl, and other groups at the 4-position of the isoxazole ring.[1][2][3][4][5]

General Protocol for Diazotization and Sandmeyer Reaction:

This protocol outlines the conversion of **4-aminoisoxazole** to a 4-haloisoxazole.

Materials:

- **4-Aminoisoxazole**
- Sodium nitrite (NaNO_2)
- Hydrochloric acid (HCl) or Hydrobromic acid (HBr)
- Copper(I) chloride (CuCl) or Copper(I) bromide (CuBr)
- Ice
- Standard laboratory glassware
- Magnetic stirrer

Procedure:

- Diazotization:
 - In a beaker, suspend **4-aminoisoxazole** (1.0 eq) in a solution of concentrated HCl or HBr and water.
 - Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
 - In a separate beaker, dissolve sodium nitrite (1.05 - 1.1 eq) in cold water.
 - Slowly add the sodium nitrite solution dropwise to the cold amine suspension, maintaining the temperature below 5 °C.
 - Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

- Sandmeyer Reaction:
 - In a separate flask, prepare a solution or suspension of the copper(I) halide (CuCl or CuBr) in the corresponding concentrated acid (HCl or HBr).
 - Cool this solution in an ice bath.
 - Slowly add the cold diazonium salt solution to the copper(I) halide solution with vigorous stirring.
 - Effervescence (evolution of nitrogen gas) should be observed.
 - Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
 - Pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
 - Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - The crude 4-haloisoxazole can be purified by column chromatography or distillation.

Quantitative Data for Sandmeyer Reaction:

Target Halogen	Copper(I) Salt	Acid	Typical Yield (%)	Reference
Chloro	CuCl	HCl	60-80	[1][3]
Bromo	CuBr	HBr	65-85	[1][3]

Note: Yields are highly dependent on the stability of the diazonium salt and the specific reaction conditions.

Application in Drug Discovery: Kinase Inhibitors

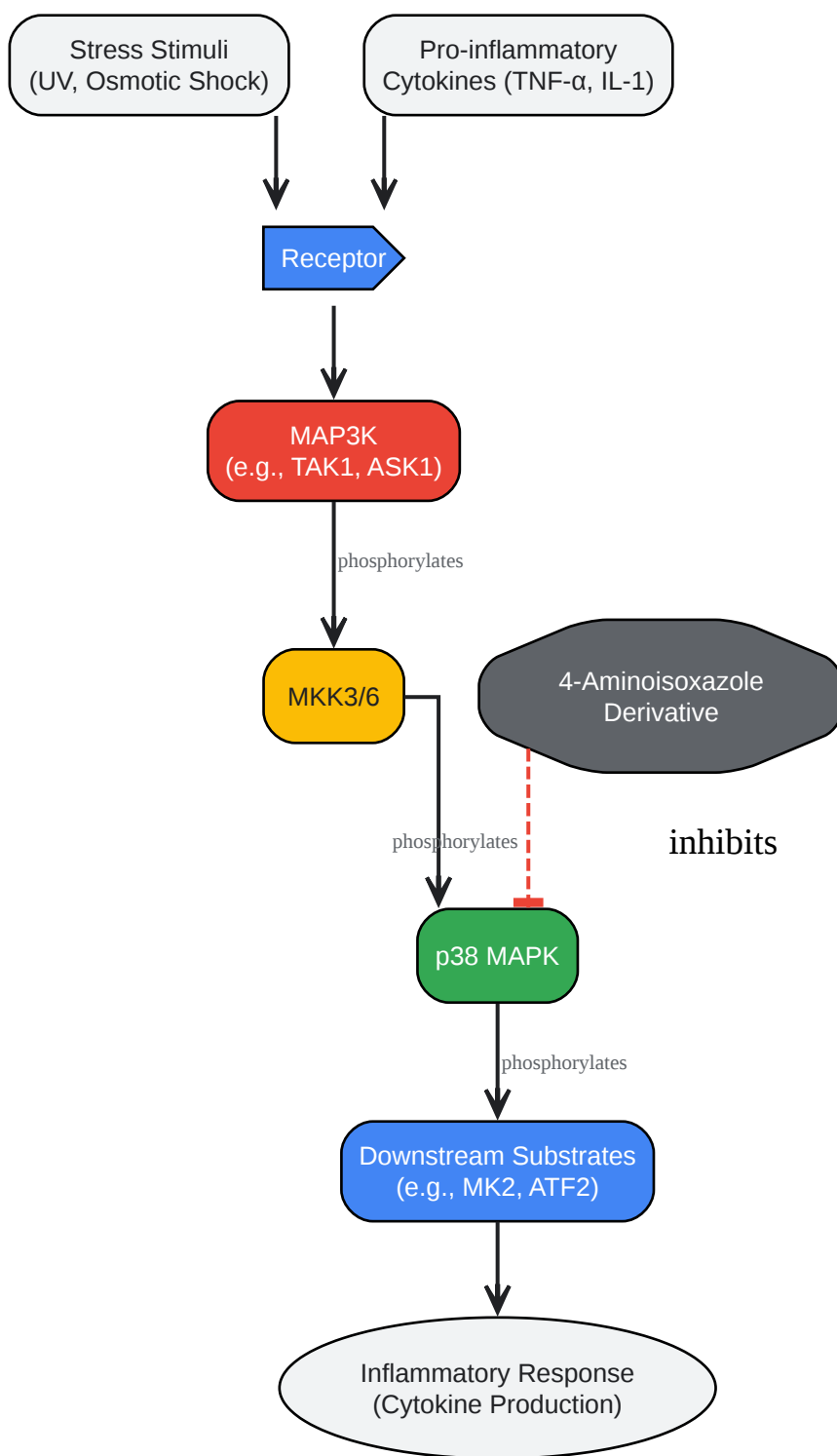
4-Aminoisoxazole derivatives have emerged as promising scaffolds for the development of kinase inhibitors, which are a major class of targeted cancer therapies and anti-inflammatory

agents. The isoxazole core can act as a hinge-binding motif, interacting with the ATP-binding site of kinases.

4-Aminoisoxazole Derivatives as p38 MAPK Inhibitors

The p38 mitogen-activated protein kinase (MAPK) is a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines such as TNF- α and IL-1 β .^[6] Inhibition of p38 MAPK is a promising therapeutic strategy for treating inflammatory diseases like rheumatoid arthritis. Several isoxazole-based compounds have been developed as potent p38 MAPK inhibitors.^{[7][8]}

Signaling Pathway:



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Caption: p38 MAPK signaling pathway and the inhibitory action of **4-aminoisoxazole** derivatives.

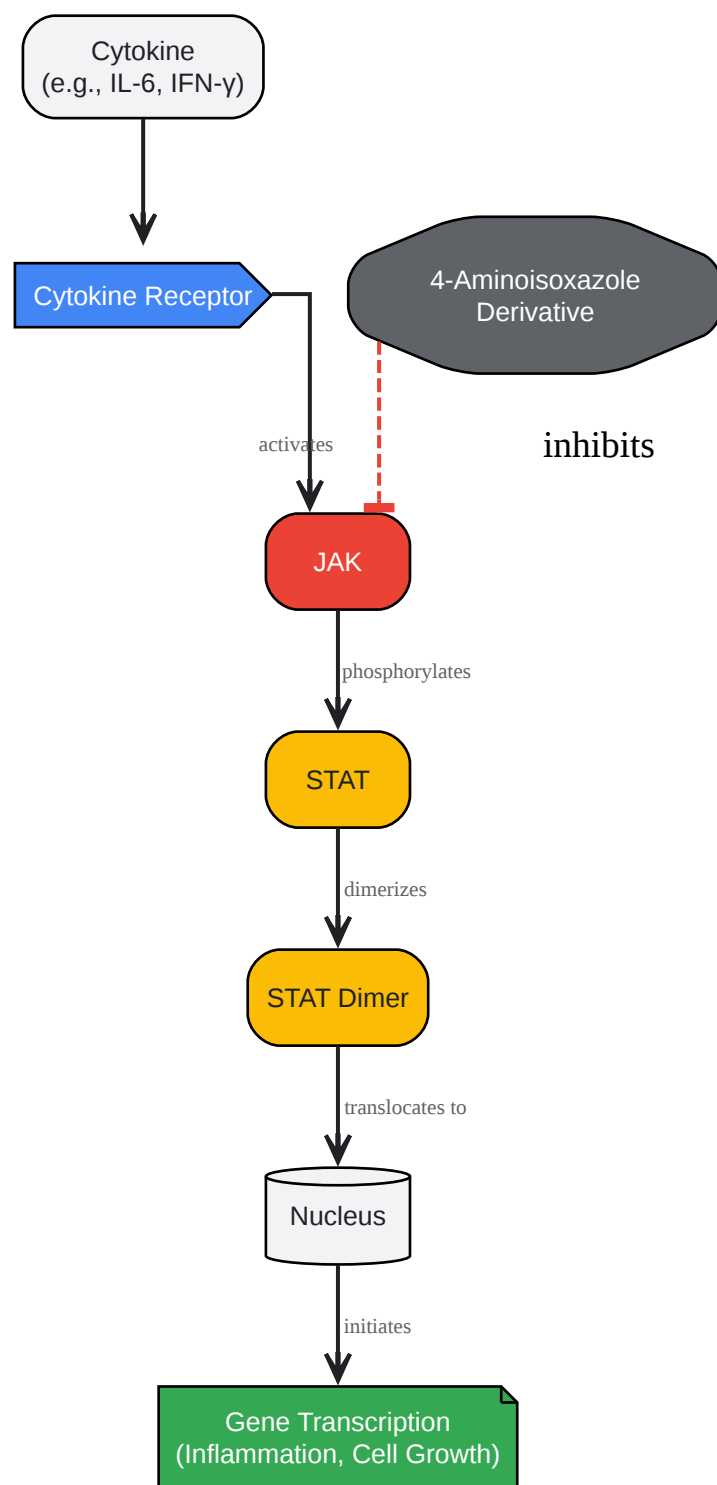
Quantitative Data for Isoxazole-based p38 MAPK Inhibitors:

Compound	p38 α IC ₅₀ (nM)	Cellular Activity (LPS-induced TNF- α release IC ₅₀ , nM)	Reference
Isoxazole Analog 1	50	120	[8]
Isoxazole Analog 2	25	80	[8]
SB-203580 (Reference)	34	50	[7]

4-Aminoisoxazole Derivatives as JAK Inhibitors

The Janus kinases (JAKs) are a family of tyrosine kinases that play a crucial role in cytokine signaling through the JAK-STAT pathway. Dysregulation of this pathway is implicated in various autoimmune diseases and cancers.[2][9] 4-Aminopyrazole derivatives, structurally similar to **4-aminoisoxazoles**, have shown potent JAK inhibitory activity.[10][11] The **4-aminoisoxazole** scaffold can be similarly utilized to develop novel JAK inhibitors.

Signaling Pathway:



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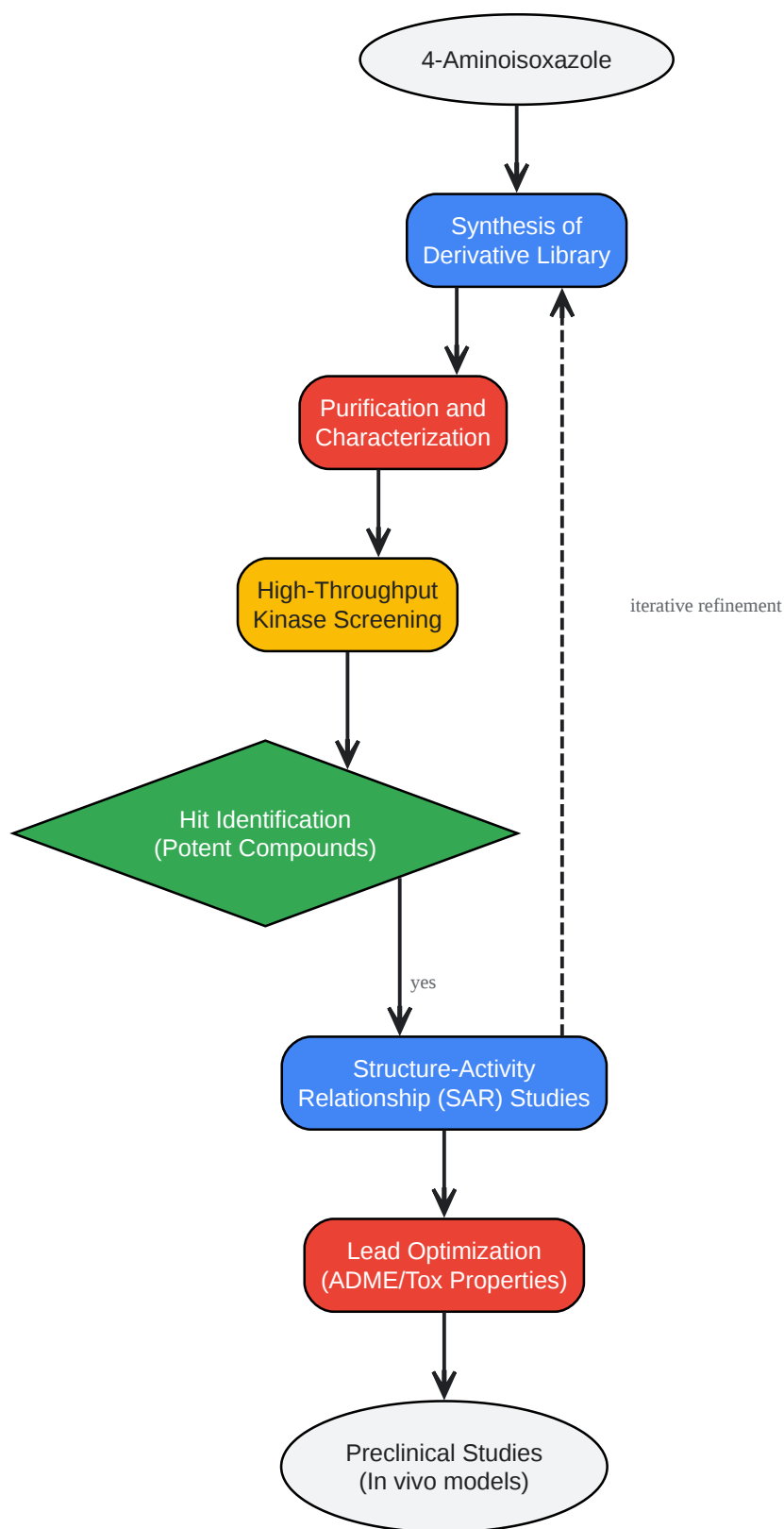
Caption: The JAK-STAT signaling pathway and its inhibition by **4-aminoisoxazole** derivatives.

Quantitative Data for Pyrazole/Isoxazole-based JAK Inhibitors:

Compound	JAK1 IC ₅₀ (nM)	JAK2 IC ₅₀ (nM)	JAK3 IC ₅₀ (nM)	Reference
Ruxolitinib (Reference)	3.3	2.8	323	[12]
Tofacitinib (Reference)	112	20	1	[12]
4-Aminopyrazole Derivative 3f	3.4	2.2	3.5	[10] [11]
4-Aminopyrazole Derivative 11b	25	15	150	[10] [11]

Experimental Workflow for Kinase Inhibitor Discovery

The development of kinase inhibitors from a **4-aminoisoxazole** building block typically follows a structured workflow from initial synthesis to biological evaluation.



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Caption: A typical experimental workflow for the discovery of kinase inhibitors using **4-aminoisoxazole**.

Conclusion

4-Aminoisoxazole is a highly valuable and versatile building block for the synthesis of diverse molecular architectures with significant potential in drug discovery. Its utility in constructing potent kinase inhibitors targeting key signaling pathways like p38 MAPK and JAK-STAT highlights its importance in medicinal chemistry. The provided protocols and data serve as a foundation for researchers to explore the rich chemistry of **4-aminoisoxazole** and to develop novel therapeutic agents.

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